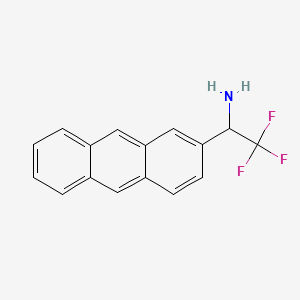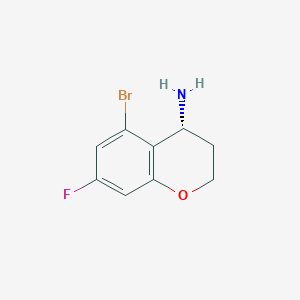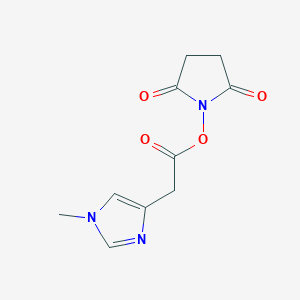
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Métodos De Preparación
The synthesis of 1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride typically involves the reaction of methylhydrazine with a suitable pyrazole precursor. One common method includes the condensation of methylhydrazine with 3-methyl-1H-pyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazoledihydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-(1-methylhydrazineyl)-1H-pyrazole: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
3-Methyl-1H-pyrazole: Does not contain the hydrazine moiety, resulting in different reactivity and biological activity.
1,3,5-Triazine: A different class of nitrogen-containing heterocycles with distinct chemical properties and applications .
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H12Cl2N4 |
|---|---|
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
1-methyl-1-(1-methylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-8-4-3-5(7-8)9(2)6;;/h3-4H,6H2,1-2H3;2*1H |
Clave InChI |
WZZLXDLGPLOSTB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)N(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


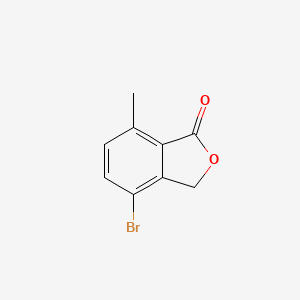
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
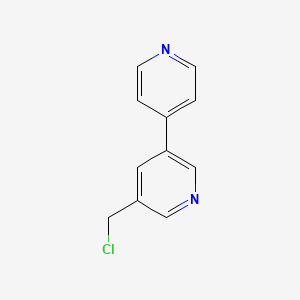

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
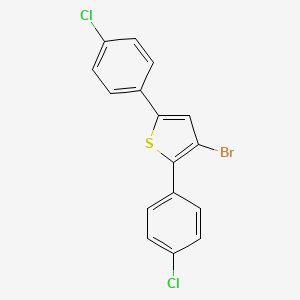
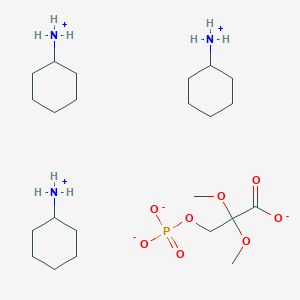
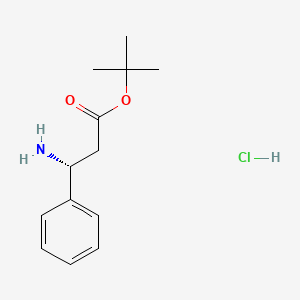
![tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
